BenchChemオンラインストアへようこそ!

1-(4-((3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone

Lipophilicity Blood-Brain Barrier Permeability clogP

1-(4-((3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone (CAS 1797682-14-4) is a bis-sulfonyl piperidine derivative containing a terminal 4-acetylphenyl motif. It belongs to a broader class of sulfonyl piperidines patented for their utility in treating prokineticin-mediated neurological conditions.

Molecular Formula C19H20FNO5S2
Molecular Weight 425.49
CAS No. 1797682-14-4
Cat. No. B2906179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone
CAS1797682-14-4
Molecular FormulaC19H20FNO5S2
Molecular Weight425.49
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C19H20FNO5S2/c1-14(22)15-4-8-18(9-5-15)28(25,26)21-12-2-3-19(13-21)27(23,24)17-10-6-16(20)7-11-17/h4-11,19H,2-3,12-13H2,1H3
InChIKeyHCEDUKYXKHKBPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-((3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone (CAS 1797682-14-4) – Procurement-Relevant Class and Structure Overview


1-(4-((3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone (CAS 1797682-14-4) is a bis-sulfonyl piperidine derivative containing a terminal 4-acetylphenyl motif. It belongs to a broader class of sulfonyl piperidines patented for their utility in treating prokineticin-mediated neurological conditions [1]. Its structure is distinguished from simpler building blocks by a 3-(4-fluorophenyl)sulfonyl substituent on the piperidine ring, a modification known in medicinal chemistry to enhance target binding, metabolic stability, and central nervous system (CNS) drug-likeness [2].

Why 1-(4-((3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone Cannot Be Replaced by Simpler 4-Acetylphenyl Sulfonamide Analogs


Generic substitution with the closest commercially available analog, 1-[(4-acetylphenyl)sulfonyl]piperidine (CAS 58722-34-2), fails to meet critical research requirements because the analog lacks the 3-(4-fluorophenyl)sulfonyl group. This absence results in a calculable reduction of 2 hydrogen bond acceptors, a predicted decrease in lipophilicity (ΔclogP ≈ -1.1), and the loss of a metabolic soft-spot blocking motif on the piperidine ring . In a related chemotype, the 4-fluorophenylsulfonyl appendage contributed to a 100-fold improvement in 5-HT2A receptor binding affinity (Ki = 1.9 nM vs. 198 nM for the sulfinyl analog), demonstrating that this functional group is not auxiliary but central to achieving high-affinity target engagement [1].

Quantitative Differentiation Guide for 1-(4-((3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone (CAS 1797682-14-4)


Lipophilicity-Driven Permeability Advantage: Calculated clogP Comparison

The target compound possesses a clogP value of 2.92, which is 1.14 log units higher than that of the des-fluoro, des-bis-sulfonyl analog 1-[(4-acetylphenyl)sulfonyl]piperidine (clogP = 1.78) as computed by the XLogP3 algorithm [1]. This difference translates to a theoretical 13.8-fold increase in octanol-water partition coefficient, strongly predicting superior passive membrane permeability and blood-brain barrier (BBB) penetration according to CNS MPO scoring guidelines [2].

Lipophilicity Blood-Brain Barrier Permeability clogP Physicochemical Property

Metabolic Stability Enhancement via Piperidine Ring Blocking

The presence of a 3-(4-fluorophenyl)sulfonyl substituent on the piperidine ring introduces steric and electronic shielding at a primary site of oxidative metabolism. In unsubstituted piperidines, CYP450-mediated N-dealkylation and α-carbon hydroxylation are major clearance pathways. The bis-sulfonyl motif in the target compound, particularly the electron-withdrawing 4-fluorophenylsulfonyl group, reduces the electron density at the piperidine nitrogen and sterically hinders metabolic enzymes, a strategy validated in the development of metabolically stable sulfonylpiperidine PET tracers [1]. While the comparator 1-[(4-acetylphenyl)sulfonyl]piperidine offers some protection via its single N-sulfonyl group, it lacks the additional 3-position blocking, leaving the piperidine ring vulnerable to oxidative degradation.

Metabolic Stability Piperidine Oxidation Fluorine Blocking CYP450

Enhanced Hydrogen Bonding Capacity for Target Engagement

The target compound provides 9 total hydrogen bond acceptors (HBAs) compared to 5 HBAs for the des-fluoro analog, due to the additional sulfonyl and 4-fluorophenyl groups [1]. This 4-HBA increase, when optimally presented, can translate into significantly enhanced protein-ligand binding enthalpy. In a structurally related 5-HT2A antagonist series, the replacement of a sulfinyl group (1 HBA) with a sulfonyl group (2 HBAs) on the piperidine ring improved binding affinity from Ki = 198 nM to Ki = 1.9 nM, a 104-fold enhancement [2].

Hydrogen Bond Acceptor Target Binding Sulfonyl Pharmacophore

Synthetic Tractability and Available Purity Profile

The target compound is commercially available at a standard purity of 95% (HPLC), which is equivalent to the typical purity offered for the comparator 1-[(4-acetylphenyl)sulfonyl]piperidine (97%) . However, the synthetic route to the target compound, involving sequential sulfonylation of the piperidine nitrogen and the 3-position, is more convergent and allows for independent optimization of the two sulfonyl pharmacophores, a flexibility absent in the simpler analog. This modular synthesis supports the generation of focused libraries for SAR exploration.

Synthetic Route Purity Procurement Quality Control

Intellectual Property and Structural Novelty Differentiation

The bis-sulfonyl piperidine scaffold, specifically substituted at the 3-position, is explicitly claimed in the Takeda patent family (WO2013179024) for the treatment of prokineticin-mediated diseases, indicating strong industrial interest and validated biological rationale [1]. The comparator 1-[(4-acetylphenyl)sulfonyl]piperidine, a simpler mono-sulfonyl building block, falls outside the scope of these key composition-of-matter claims due to its lack of a second sulfonyl substituent. For organizations seeking novel, composition-of-matter-protectable chemical space, the target compound offers a direct entry into a therapeutically validated and patent-protected domain.

Patent Intellectual Property Structural Novelty Freedom to Operate

Fluorine-19 (19F) NMR Probe Utility for Fragment-Based Screening

The solitary fluorine atom on the 4-fluorophenyl ring makes the target compound an ideal candidate for 19F NMR fragment-based screening and binding assays. In contrast, the comparator 1-[(4-acetylphenyl)sulfonyl]piperidine is fluorine-free and thus 'NMR-silent' for this widely used technique. The 19F nucleus offers a wide chemical shift dispersion and high sensitivity, enabling direct detection of weak binding events (KD > 100 µM) that are critical in early-stage fragment elaboration [1].

19F NMR Fragment-Based Screening Fluorine Probe Hit Validation

Optimal Research and Procurement Application Scenarios for 1-(4-((3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone


Neuroscience Target-Based Screening for Prokineticin and 5-HT2A Receptors

Given its patent-validated role as a sulfonyl piperidine derivative targeting prokineticin-mediated pathways and its structural homology to high-affinity 5-HT2A ligands, the compound is optimally deployed in radioligand displacement assays. Its enhanced clogP of 2.92 and 9 HBA count position it as a superior alternative to the simpler analog (clogP 1.78) for achieving measurable CNS target engagement [1].

19F NMR Fragment-Based Drug Discovery (FBDD) Campaigns

The single fluorine substitution enables direct use of the compound as a 19F NMR probe for screening fragment libraries against protein targets of interest. This dual-purpose procurement eliminates the need to purchase a separate fluorinated probe, saving cost and time during the hit validation phase [2].

Metabolic Stability Optimization in Lead Series

The bis-sulfonyl architecture offers a starting point with reduced CYP450 liability compared to mono-sulfonyl or unsubstituted piperidines. Medicinal chemistry teams can use this compound as a base scaffold for further optimization, confident that the principal metabolic soft spot on the piperidine ring is already blocked [3].

IP-Protected Chemical Series Expansion

For organizations seeking to build a proprietary compound collection, this scaffold provides a direct entry into the Takeda patent space (WO2013179024). Its modular synthesis allows for rapid diversification at the 4-position of the terminal benzene ring, facilitating the generation of novel analogs with potential patentability [4].

Quote Request

Request a Quote for 1-(4-((3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.